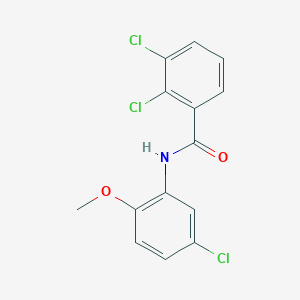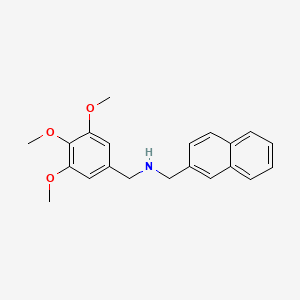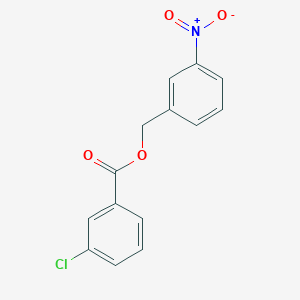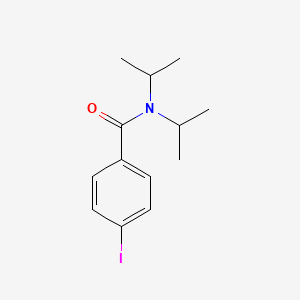
S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate, also known as CPIET, is a synthetic compound that has shown potential in various scientific research applications.
作用機序
The mechanism of action of S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate in inducing apoptosis involves the activation of the caspase cascade, a series of proteases that are involved in the degradation of cellular components during apoptosis. S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate has been shown to activate caspase-3 and caspase-9, which are key players in the caspase cascade. Additionally, S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate has been shown to inhibit the activity of the anti-apoptotic protein Bcl-2, which is often overexpressed in cancer cells and contributes to their survival.
Biochemical and Physiological Effects:
S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate has been shown to have minimal toxicity in normal cells, indicating that it may have a selective cytotoxic effect on cancer cells. S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate has also been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the degradation of extracellular matrix proteins and play a role in cancer cell invasion and metastasis.
実験室実験の利点と制限
One advantage of using S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate in lab experiments is its relatively low toxicity compared to other anti-cancer agents. However, S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate is still in the early stages of research and has not yet been studied extensively in vivo. Additionally, the optimal dosage and administration of S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate have not yet been established.
将来の方向性
Future research on S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate could focus on its potential as a combination therapy with other anti-cancer agents. Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate in vivo, as well as its potential for use in other diseases, such as inflammation and autoimmune disorders.
合成法
S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate can be synthesized by the reaction of 4-chlorobenzaldehyde and 1,3-dioxo-1,3-dihydro-2H-isoindole-2-thiol in the presence of a base, such as potassium carbonate, in a solvent, such as dimethylformamide. The resulting product is then purified through recrystallization.
科学的研究の応用
S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate has been studied for its potential as an anti-cancer agent. In vitro studies have shown that S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate can induce apoptosis, or programmed cell death, in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. S-(4-chlorophenyl) (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioate has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and suppressing cell migration and invasion.
特性
IUPAC Name |
S-(4-chlorophenyl) 2-(1,3-dioxoisoindol-2-yl)ethanethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3S/c17-10-5-7-11(8-6-10)22-14(19)9-18-15(20)12-3-1-2-4-13(12)16(18)21/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJOPUGMHSDYQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5758137.png)


![4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5758163.png)

![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5758176.png)

![2-furaldehyde [3-allyl-5-(4-bromobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5758183.png)





![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]-2-furohydrazide](/img/structure/B5758244.png)